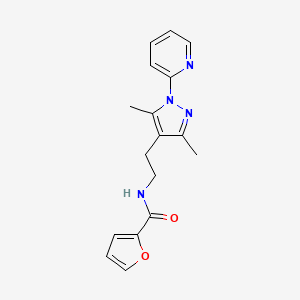
(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzyloxy group, a methoxyphenylsulfonyl group, and an azetidinyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would likely be a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the azetidine ring could potentially undergo ring-opening reactions, and the benzyloxy and methoxyphenylsulfonyl groups could participate in various substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzyloxy and methoxy groups could enhance its solubility in organic solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a compound that has been explored in the synthesis of various derivatives with potential antibacterial activity. The synthesis of monobactam analogues, which are a class of β-lactam antibiotics, has been described. A key intermediate, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, was synthesized and further converted into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring. These derivatives exhibited strong activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa, and showed excellent stability to β-lactamases, highlighting their potential as antibacterial agents (Yamashita Haruo et al., 1988).
Synthesis of Substituted Azetidinones
Another research focus has been on the synthesis of substituted azetidinones derived from a dimer of Apremilast, demonstrating the versatility of azetidinone scaffolds in drug discovery. This work involved the preparation of various derivatives through condensation and annulation reactions, showcasing the medicinal and pharmaceutical significance of sulfonamide rings and azetidinone scaffolds in creating compounds with potential biological activities (Y. Jagannadham et al., 2019).
Antioxidant Properties
Research on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including those with bromine substitutions, has shown that these compounds possess effective antioxidant properties. The study evaluated the radical scavenging activities of these compounds, comparing them to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). The phenol derivative with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger, highlighting the potential of these compounds in antioxidant applications (Yasin Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives, including (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds showed strong inhibitory activity, particularly against the hCA I isozyme, suggesting their potential use as CA inhibitors in therapeutic applications (Yusuf Akbaba et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)19-8-5-9-21(14-19)30-17-18-6-3-2-4-7-18/h2-14,23H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUHBZCGFRBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)


![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)
![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)


![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)
![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)
